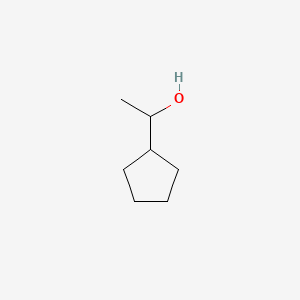

1-Cyclopentylethanol

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex alcohol compounds containing cyclic substituents. The primary International Union of Pure and Applied Chemistry name for this compound is this compound, which directly describes the structural relationship between the cyclopentyl group and the ethanol backbone. Alternative systematic names include 1-cyclopentylethan-1-ol, which provides additional clarity regarding the position of the hydroxyl group on the ethanol chain. The nomenclature system also recognizes several synonymous designations, including alpha-methylcyclopentanemethanol and 1-hydroxyethylcyclopentane, each emphasizing different aspects of the molecular structure. Chemical databases maintain extensive synonym listings for this compound, including cyclopentanemethanol alpha-methyl and cyclopentyl ethanol, which reflect various approaches to describing the same molecular entity. The systematic naming conventions ensure consistent identification across scientific literature and commercial applications, with each name providing specific information about the spatial arrangement and functional group positioning within the molecule.

| Nomenclature System | Designation |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | This compound |

| Alternative International Union of Pure and Applied Chemistry Name | 1-cyclopentylethan-1-ol |

| Systematic Alternative | alpha-methylcyclopentanemethanol |

| Functional Group Descriptor | 1-hydroxyethylcyclopentane |

| Commercial Designation | cyclopentyl ethanol |

Three-Dimensional Conformational Analysis

The three-dimensional conformational analysis of this compound reveals complex structural dynamics arising from the interaction between the flexible cyclopentane ring and the hydroxyl-bearing carbon center. Computational modeling studies indicate that the cyclopentane ring component adopts predominantly envelope conformations, with slight distortions that accommodate the ethanol substituent. Research has demonstrated that the envelope conformation represents the most energetically favorable arrangement for the five-membered ring, with energy differences of approximately 0.5 kilocalories per mole compared to alternative half-chair conformations. The conformational flexibility of the cyclopentane ring significantly influences the overall molecular geometry, as the ring can undergo rapid interconversion between different envelope conformations through pseudorotation mechanisms. Advanced nuclear magnetic resonance spectroscopy studies have revealed that the ethanol side chain exhibits restricted rotation around the carbon-carbon bond connecting it to the cyclopentane ring, resulting in preferred conformational states that minimize steric interactions. The three-dimensional structure analysis shows that the hydroxyl group can occupy multiple spatial orientations relative to the cyclopentane ring plane, creating distinct conformational isomers that contribute to the compound's overall molecular behavior and physical properties.

Stereoisomerism and Chiral Center Configuration

The stereoisomerism of this compound arises from the presence of a chiral center at the carbon atom bearing both the hydroxyl group and the cyclopentyl substituent, creating the potential for two distinct enantiomeric forms. Crystallographic and spectroscopic analyses have confirmed the existence of both R and S configurations of the chiral center, with each enantiomer exhibiting distinct optical rotation properties and potential biological activities. The R-enantiomer, designated as (1R)-1-cyclopentylethan-1-ol, has been specifically characterized and assigned the Chemical Abstracts Service registry number 122382-79-0, distinguishing it from the racemic mixture. Advanced chiral analysis techniques have demonstrated that the stereochemical configuration significantly influences intermolecular interactions, particularly hydrogen bonding patterns involving the hydroxyl group. Crystal structure studies of related compounds have shown that the spatial arrangement of substituents around the chiral center affects molecular packing in solid-state structures, with implications for physical properties such as melting point and solubility. The stereoisomeric forms of this compound exhibit different three-dimensional orientations of the hydroxyl group relative to the cyclopentane ring, creating distinct molecular recognition properties that may influence chemical reactivity and biological interactions.

| Stereoisomer | Configuration | Chemical Abstracts Service Number | Optical Activity |

|---|---|---|---|

| R-Enantiomer | (1R)-1-cyclopentylethan-1-ol | 122382-79-0 | Dextrorotatory |

| S-Enantiomer | (1S)-1-cyclopentylethan-1-ol | Not specifically assigned | Levorotatory |

| Racemic Mixture | (±)-1-cyclopentylethanol | 52829-98-8 | Optically inactive |

特性

IUPAC Name |

1-cyclopentylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCMSUSLCWXTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315122 | |

| Record name | 1-Cyclopentylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-98-8 | |

| Record name | 1-Cyclopentylethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52829-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylcyclopentanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052829988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopentylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopentylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcyclopentanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Claisen Condensation to Form tert-Butyl 1-Acetylcyclopentanecarboxylate

In the first step, tert-butyl acetoacetate reacts with 1,4-dibromobutane under basic conditions to form tert-butyl 1-acetylcyclopentanecarboxylate. The reaction leverages the enolate’s nucleophilicity to facilitate cyclization, yielding the cyclopentane ring. Optimal conditions include:

-

Solvent : Tetrahydrofuran (THF) or methyl-THF

-

Base : Potassium tert-butoxide (KOtBu, 1.1 equivalents)

This step achieves moderate yields, though exact figures are unspecified in the patent.

Acidic Hydrolysis to 1-Cyclopentylethanone

The tert-butyl ester undergoes hydrolysis using concentrated hydrochloric acid (32% HCl) at 60–80°C to produce 1-cyclopentylethanone. The reaction mechanism involves protonation of the ester carbonyl, followed by nucleophilic attack by water. Key parameters include:

-

Acid Concentration : 32% HCl

-

Temperature : 60–80°C

-

Workup : Neutralization with base, extraction with isopropyl acetate, and solvent evaporation.

The crude ketone is obtained as a colorless oil, though purification details (e.g., distillation) are omitted.

Alternative Synthetic Routes

Grignard Reaction with Cyclopentylmethyl Magnesium Bromide

A hypothetical route involves the reaction of cyclopentylmethyl magnesium bromide with formaldehyde:

-

Grignard Reagent Formation : Cyclopentylmethyl bromide reacts with magnesium in dry ether.

-

Nucleophilic Addition : The Grignard reagent attacks formaldehyde, forming this compound after acidic workup.

This method remains speculative due to a lack of explicit documentation in the provided sources.

Comparative Analysis of Methods

Industrial Considerations

The Claisen condensation route’s scalability is highlighted in WO2013175397A1, which emphasizes cost-effective, large-scale production. Key industrial optimizations include:

化学反応の分析

Types of Reactions: 1-Cyclopentylethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 1-cyclopentylethanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

Reduction: The compound can be further reduced to 1-cyclopentylethane using strong reducing agents.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: PCC, KMnO₄, and chromium trioxide (CrO₃) are commonly used oxidizing agents.

Reduction: NaBH₄ and LiAlH₄ are typical reducing agents.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed:

Oxidation: 1-Cyclopentylethanal

Reduction: 1-Cyclopentylethane

Substitution: Various substituted cyclopentyl derivatives.

科学的研究の応用

Scientific Research Applications

1-Cyclopentylethanol has shown promise in several areas of research:

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be transformed into various derivatives, including cyclopentane derivatives, which are valuable in pharmaceutical chemistry. Its reactivity allows it to participate in dehydration reactions to form alkenes or to be converted into ethers through reactions with alkyl halides.

Table 1: Comparison of Chemical Reactions Involving this compound

| Reaction Type | Product Type | Conditions Required |

|---|---|---|

| Dehydration | Alkenes | Heat, acid catalyst |

| Ether Formation | Ethers | Alkyl halides, basic conditions |

| Oxidation | Ketones or Acids | Oxidizing agents |

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds similar to this compound demonstrate significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

- Antimalarial Activity : Investigations into analogs of this compound have revealed its potential in combating Plasmodium falciparum, with some derivatives achieving high potency levels (pIC50 > 6.8).

Table 2: Biological Activity Data for this compound Derivatives

| Compound | Antimicrobial Activity (Zone of Inhibition) | Antimalarial Activity (pIC50) |

|---|---|---|

| Derivative A | Moderate (12 mm) | 6.8 |

| Derivative B | High (18 mm) | 7.0 |

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various ketones, including this compound. Researchers utilized agar diffusion methods to evaluate inhibition zones against selected bacterial strains. The findings indicated moderate activity for the compound itself but enhanced effects for its derivatives due to structural modifications.

Case Study 2: Antimalarial Potential

A research team focused on synthesizing new analogs based on the structure of this compound to improve antimalarial activity. Testing against P. falciparum revealed that specific substitutions at the cyclopentyl position significantly increased potency, emphasizing the importance of structural optimization in drug development.

作用機序

The mechanism of action of 1-cyclopentylethanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence various physiological processes .

類似化合物との比較

2-Cyclopentylethanol

- Molecular Formula: C₇H₁₄O (same as 1-Cyclopentylethanol) .

- Structural Difference: The cyclopentyl group is attached to the second carbon of ethanol, making it a positional isomer.

- Synthesis: Limited data on synthesis routes, though oxazaborolidine-mediated methods are implied .

1-Methylcyclopentanol

3-Cyclopentyl-1-propanol

1-Cyclopentylethanone

- Molecular Formula : C₇H₁₂O (ketone analog) .

- Relationship: The oxidation product of this compound.

- Applications : Serves as a precursor in fragrance and agrochemical synthesis, contrasting with the alcohol’s direct synthetic utility .

Research Findings and Reactivity Insights

- Steric Effects: The cyclopentyl group in this compound introduces significant steric hindrance, slowing esterification and oxidation compared to less bulky analogs like 1-Methylcyclopentanol .

- Solubility: this compound exhibits lower water solubility due to its hydrophobic cyclopentyl group, whereas 3-Cyclopentyl-1-propanol’s longer chain may enhance lipid compatibility .

- Synthetic Utility: The 85% yield of this compound via Grignard reactions underscores its efficiency over other cyclopentyl alcohols, which often require more complex catalysts .

生物活性

1-Cyclopentylethanol (CPE) is a secondary alcohol characterized by the presence of a cyclopentyl group attached to the ethanol backbone. Its chemical formula is , and it has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural properties and biological activities.

This compound is known for its moderate polarity and ability to form hydrogen bonds, which are crucial for its interactions with biological systems. The cyclopentyl group contributes to the compound's steric properties, influencing its biological activity and interaction with enzymes and receptors.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways, although further studies are required to elucidate the exact mechanisms involved .

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against certain cancer cell lines. A case study involving different alcohols, including this compound, demonstrated that compounds with larger steric hindrances could influence cellular responses differently. This suggests that this compound may induce apoptosis or inhibit cell proliferation through specific signaling pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound through various methodologies:

- Cell Viability Assays : These assays have been employed to assess the cytotoxicity of CPE on human cancer cell lines. Results indicated that higher concentrations of CPE led to significant reductions in cell viability, suggesting a dose-dependent response.

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that CPE had notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Table of Biological Activities

| Activity Type | Effect | Tested Strains/Cells |

|---|---|---|

| Antimicrobial | Inhibitory | Staphylococcus aureus, Escherichia coli |

| Cytotoxic | Dose-dependent reduction in viability | Human cancer cell lines |

| Enzyme Interaction | Potential modulation of enzyme expression levels | Various enzyme assays |

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The ability of CPE to form hydrogen bonds enhances its interaction with biological macromolecules, potentially affecting enzyme-substrate binding.

- Steric Hindrance : The cyclopentyl group introduces steric hindrance that may alter the conformational dynamics of proteins or nucleic acids, impacting their function .

Q & A

Q. How to design a kinetic study for this compound esterification while minimizing side reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。